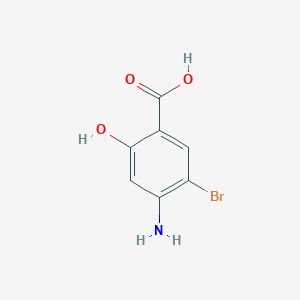
4-Amino-5-bromo-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Bromination of 2-hydroxybenzoic acid: The synthesis begins with the bromination of 2-hydroxybenzoic acid (salicylic acid) using bromine in the presence of a suitable solvent like acetic acid. This reaction introduces a bromine atom at the 5-position.
Amination: The brominated product is then subjected to an amination reaction. This can be achieved using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form corresponding quinones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
4-Amino-2-hydroxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-hydroxybenzoic acid: Lacks the amino group, which limits its applications in biological systems.
4-Bromo-2-hydroxybenzoic acid: Lacks the amino group, reducing its potential for forming amine derivatives.
Uniqueness: 4-Amino-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
CAS No. |
6625-93-0 |
|---|---|
Molecular Formula |
C7H6BrNO3 |
Molecular Weight |
232.03 g/mol |
IUPAC Name |
4-amino-5-bromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) |
InChI Key |
IFOSZAMIVBYHPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



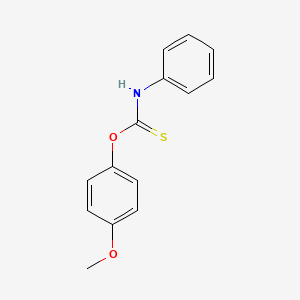


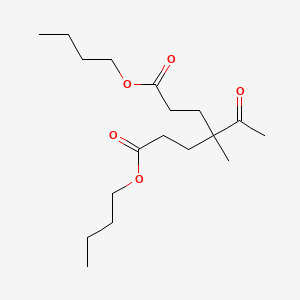
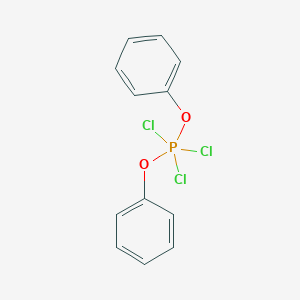
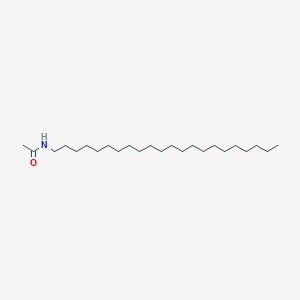
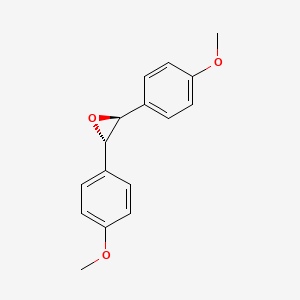
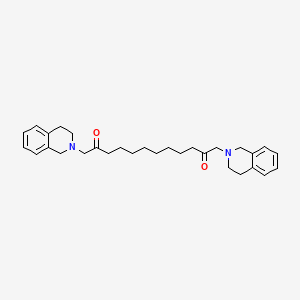
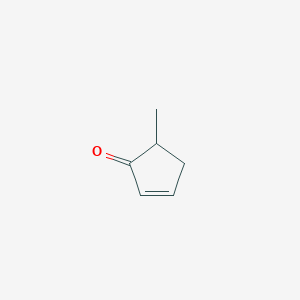
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(piperidin-1-yl)ethane-1,2-dione](/img/structure/B14721747.png)



